molecular formula C8H13NO5 B13895466 methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

Cat. No.: B13895466
M. Wt: 203.19 g/mol
InChI Key: ZZYBFRMUWNOGKV-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the pyran ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydroxy-2-methylbenzoate
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is unique due to its specific arrangement of hydroxyl groups and the presence of a pyran ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules in ways that similar compounds may not .

Properties

IUPAC Name

methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBFRMUWNOGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(C(C(O1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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